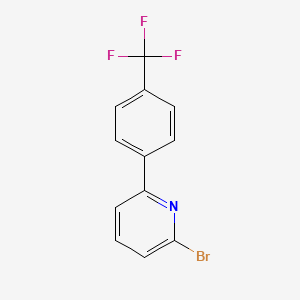

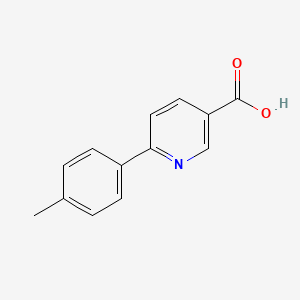

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine

Overview

Description

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine is a useful research compound. Its molecular formula is C12H7BrF3N and its molecular weight is 302.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine and related compounds are used in various synthesis and characterization studies. For example, a study conducted by Cottet et al. (2004) demonstrated the synthesis of different carboxylic acids using 2-bromo-6-(trifluoromethyl)pyridine as a precursor. Similarly, research by Linder et al. (2011) described the synthesis of differentially functionalized pyridine derivatives, highlighting the versatility of compounds like this compound in organic synthesis (Cottet et al., 2004) (Linder et al., 2011).

Antimicrobial and Antifungal Activities

Compounds derived from this compound have shown potential in antimicrobial and antifungal applications. Jha et al. (2017) synthesized novel triazole-pyridine hybrid analogues showing promising activity against various bacterial and fungal strains. This indicates the potential of these compounds in developing new antimicrobial agents (Jha et al., 2017).

Optical and Electrochemical Applications

Some derivatives of this compound are used in the study of optical and electrochemical properties. Vural and Kara (2017) conducted spectroscopic studies on a related compound, providing insights into its non-linear optical properties. Additionally, Saady et al. (2020) discussed the interfacial adsorption behavior of a pyridine derivative in corrosion inhibition, which can be vital for understanding and improving materials' resistance to corrosion (Vural & Kara, 2017)

Applications in Organic Chemistry

1. Synthesis of Novel Compounds

The compound this compound is frequently utilized in the synthesis of novel organic compounds. For instance, Jha et al. (2017) described the synthesis of triazole-pyridine hybrid analogues using a precursor derived from this compound, showcasing its applicability in creating new molecules with potential biological activities. Similarly, a study by Cottet et al. (2004) illustrated its use in the synthesis of carboxylic acids, further demonstrating its versatility in organic synthesis (Jha et al., 2017) (Cottet et al., 2004).

2. Studies in Crystallography

In the field of crystallography, derivatives of this compound have been utilized to explore molecular packing and interactions. Guo et al. (2008) examined the crystal structure of a compound derived from a similar bromopyridine, providing insights into the intermolecular interactions and molecular packing stabilized by C—H⋯π interactions (Guo et al., 2008).

3. Photophysical and Electrochemical Properties

Studies have also focused on the photophysical and electrochemical properties of derivatives of this compound. For example, Vural and Kara (2017) investigated the non-linear optical properties of a closely related bromo-trifluoromethyl pyridine, contributing to the understanding of these compounds in optical applications. Additionally, research by Saady et al. (2020) involved the examination of a pyridine derivative in corrosion inhibition, demonstrating the compound's potential in material science (Vural & Kara, 2017) (Saady et al., 2020)

Safety and Hazards

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, such as 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . A large number of compounds containing the TFMP sub-structure are currently undergoing clinical trial .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine is the respiratory system

Mode of Action

This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in SM coupling reactions . These reactions are critical for the formation of carbon-carbon bonds, a fundamental process in organic chemistry. The downstream effects of these reactions can vary widely depending on the specific reactants and conditions used.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in SM coupling reactions . These reactions result in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances, temperature, and pH. Additionally, safety precautions should be taken when handling this compound, as it may cause skin and eye irritation and may be harmful if inhaled .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound’s interactions with enzymes and proteins often involve the formation of stable complexes, which can influence the activity of these biomolecules. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and apoptosis . Understanding these cellular effects is essential for evaluating the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, it has been reported to participate in enzyme inhibition by forming stable complexes with the active sites of target enzymes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under specific conditions, leading to the formation of by-products that may have different biological activities . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully evaluated in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have reported threshold effects, where the compound’s activity changes significantly at specific dosage levels . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can undergo regioselective deprotonation and trapping with carbon dioxide, leading to the formation of nicotinic acid derivatives . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these transport and distribution mechanisms is essential for evaluating the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding the compound’s mode of action and its potential therapeutic applications.

Properties

IUPAC Name |

2-bromo-6-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3N/c13-11-3-1-2-10(17-11)8-4-6-9(7-5-8)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDUGYIPUFVJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593885 | |

| Record name | 2-Bromo-6-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637352-38-6 | |

| Record name | 2-Bromo-6-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)